VX-765
Description
IUPAC Nomenclature and Systematic Chemical Name
VX-765 is systematically named (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide . This nomenclature reflects its intricate structure, comprising a 4-amino-3-chlorobenzoyl group linked to a modified valine residue, which is further connected to a prolinamide moiety. The stereochemical descriptors (S) and (2R,3S) denote the spatial arrangement of chiral centers within the molecule, critical for its biological activity.
Molecular Formula and Weight
The molecular formula of this compound is C₂₂H₂₉ClN₄O₆ , derived from its systematic composition. This corresponds to a molecular weight of 480.95 g/mol , calculated as follows:
- Carbon (C): 22 × 12.01 = 264.22
- Hydrogen (H): 29 × 1.01 = 29.29
- Chlorine (Cl): 35.45
- Nitrogen (N): 4 × 14.01 = 56.04
- Oxygen (O): 6 × 16.00 = 96.00
Total : 264.22 + 29.29 + 35.45 + 56.04 + 96.00 = 480.95 g/mol .
Stereochemical Configuration and Chiral Centers
This compound contains four chiral centers , each contributing to its three-dimensional conformation and target specificity:
- The S-configuration at the first carbon of the pyrrolidine ring.
- The S-configuration at the second carbon of the butanoyl group.
- The R-configuration at the second carbon of the tetrahydrofuran ring.
- The S-configuration at the third carbon of the tetrahydrofuran ring.
These stereochemical features ensure optimal binding to caspase-1’s catalytic site, as demonstrated by crystallographic studies. Substitution at any chiral center reduces inhibitory potency, highlighting the necessity of precise spatial arrangement.
Crystallographic Data and Three-Dimensional Conformation
The crystal structure of caspase-1 in complex with this compound (PDB ID: 6PZP ) reveals critical binding interactions:
| Parameter | Value |
|---|---|
| Space group | P 43 21 2 |
| Unit cell dimensions | a=63.605 Å, b=63.605 Å, c=162.107 Å |
| Resolution | 2.1 Å |
| Binding affinity (Kₐ) | <0.6 nM |
The ligand binds covalently to caspase-1’s catalytic cysteine residue (Cys285), forming a thioether bond. Key interactions include:
- Hydrogen bonds between the amide group of this compound and Arg341 and Gln283.
- Hydrophobic contacts with Tyr292 and Trp340, stabilizing the complex.
This binding mode obstructs the enzyme’s active site, preventing interleukin-1 beta maturation.
Prodrug Activation Pathway to VRT-043198 Metabolite
This compound functions as a prodrug , requiring enzymatic conversion to its active metabolite, VRT-043198 . Plasma esterases hydrolyze the ethoxy-tetrahydrofuran moiety , releasing the active compound. The metabolic pathway involves:
- Ester bond cleavage at the (2R,3S)-2-ethoxy group.
- Formation of a carboxylate group, enhancing solubility and membrane permeability.
- Exposure of the primary amine on the benzoyl group, critical for caspase-1 inhibition.
VRT-043198 exhibits a 10-fold higher affinity for caspase-1 compared to the prodrug, with a dissociation constant (Kₐ ) of 0.8 nM . This activation mechanism ensures targeted delivery of the inhibitor to inflammatory sites, minimizing off-target effects.
Properties
Molecular Formula |
C24H33ClN4O6 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31) |
InChI Key |
SJDDOCKBXFJEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trimer Core and Nitrile-Containing Moiety
The trimer core of this compound is assembled from three primary components: tert-leucine, tert-butyl-L-prolinate, and 4-amino-3-chlorobenzoic acid. Initial coupling of tert-leucine and tert-butyl-L-prolinate using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields a protected dimer intermediate. Subsequent conjugation with 4-amino-3-chlorobenzoic acid via hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated coupling forms the trimer scaffold.
The nitrile electrophile, critical for caspase-1 inhibition, is introduced through a cyanopropanoate building block. Microwave-assisted tetrazole formation from nitrile precursors and trimethylsilyl azide (TMS-azide) in the presence of dibutylstannanone generates the nitrile-tetrazole intermediate, which is dehydrated to the final nitrile moiety.
Prodrug Activation via Hemiketal Formation
This compound’s prodrug design relies on a 5-ethoxydihydrofuran-2(3H)-one group, which undergoes esterase-mediated hydrolysis to release VRT-043198. Synthesis begins with D-β-homoserine, which is oxidized to an aldehyde via the Parikh-Doering method. Conversion to a diethyl acetal and Fmoc deprotection produces a free amine, which is coupled to the trimer core. Final treatment with trifluoroacetic acid (TFA) induces cyclization, forming the ethoxydihydrofuranone prodrug motif.
Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Synthetic Step |
|---|---|---|
| Protected dimer | Forms trimer backbone | EDC/HOBt coupling |
| Nitrile-tetrazole | Introduces caspase-1 binding electrophile | Microwave-assisted cyclization |
| Diethyl acetal | Enables prodrug activation | Parikh-Doering oxidation |
Formulation Strategies for Enhanced Delivery
Polyethyleneimine/Sodium Alginate Nanogels
To improve this compound’s bioavailability, researchers have developed composite nanogels (AG/PEI-VX765 NGs) using a double emulsification technique. Sodium alginate (AG) is dissolved in ultrapure water and crosslinked with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a water-in-oil emulsion upon mixing with dichloromethane (DCM) and dioctyl sulfosuccinate sodium salt (AOT). Subsequent incorporation of PEI-VX765 nanoparticles (NPs) into the emulsion yields a water-in-oil-in-water (W/O/W) system, which is centrifuged and washed to produce stable nanogels.
Table 2: Nanogel Characterization Data
| Parameter | AG/PEI-VX765 NGs | PEI-VX765 NPs |
|---|---|---|
| Drug loading rate | 78.4% ± 2.1 | 65.2% ± 3.4 |
| Zeta potential | -32.1 mV ± 1.5 | +24.6 mV ± 2.3 |
| Release (120 h) | 92.3% ± 1.8 | 85.7% ± 2.5 |
In Vitro Release Kinetics
Release studies in phosphate-buffered saline (PBS) demonstrate sustained this compound delivery from nanogels, with 92.3% cumulative release over 120 hours compared to 85.7% from PEI-VX765 NPs. This prolonged release profile is attributed to the alginate matrix’s ionic crosslinking, which decelerates diffusion rates.
| Parameter | This compound (Prodrug) | VRT-043198 (Active) |
|---|---|---|
| Plasma t1/2 | 3.2 h | 2.1 h |
| Brain concentration | 50× IC50 | 170× IC50 |
| CSF penetration | 100× IC50 | 4000× IC50 |
Analytical and Quality Control Measures
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR analysis of AG/PEI-VX765 NGs confirms successful crosslinking, with characteristic peaks at 1610 cm⁻¹ (carboxylate stretching) and 1540 cm⁻¹ (amide II bending). Disappearance of the EDC-activated carboxyl peak at 1800 cm⁻¹ validates reaction completion.
Chemical Reactions Analysis
Pro-Drug Activation via Esterase-Mediated Hydrolysis
VX-765 undergoes enzymatic hydrolysis by plasma esterases to release its active metabolite, VRT-043198 (structure: (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid) . The reaction involves cleavage of the 5-ethoxydihydrofuran-2(3H)-one moiety (Fig. 1), yielding an aldehyde intermediate that stabilizes into the active compound.
Key Data :
-
Conversion Efficiency : In preclinical models, this compound achieves >90% conversion to VRT-043198 in mice plasma .
-
Pharmacokinetics : The pro-drug exhibits low intrinsic clearance (CL<sub>int</sub> = 0.147 μL/min/mg protein) compared to its metabolite (CL<sub>int</sub> = 6.72 μL/min/mg protein) .
| Parameter | This compound (Pro-Drug) | VRT-043198 (Active Drug) |
|---|---|---|
| Caco-2 Permeability | 0.797 ×10⁻⁶ cm/s | 0.173 ×10⁻⁶ cm/s |
| Protein Binding | 99.4% bound | 58.0% bound |
| Microsomal Stability | t<sub>1/2</sub> = 9,430 min | t<sub>1/2</sub> = 206 min |
Covalent Inhibition of Caspases
VRT-043198 binds irreversibly to caspase-1 and caspase-4 via covalent modification of the catalytic cysteine residue (Cys285 in caspase-1) . This reaction forms a thioether bond, blocking substrate access to the active site.
Enzyme Inhibition Profile :
| Caspase | IC<sub>50</sub> (nM) |
|---|---|
| Caspase-1 | 0.204 |
| Caspase-4 | 14.5 |
| Caspase-5 | 10.6 |
| Caspase-8 | 3.3 |
| Caspase-9 | 5.07 |
Source: In vitro enzyme assays using recombinant human caspases .
Metabolic and Elimination Pathways
-
Metabolism : Hepatic cytochrome P450 enzymes minimally contribute to this compound metabolism. The primary pathway remains esterase-mediated hydrolysis .
-
Excretion : Unchanged this compound and VRT-043198 are excreted via renal and biliary routes, though specific elimination kinetics are not fully characterized .
Stability and Formulation Challenges
-
pH Sensitivity : this compound degrades rapidly in acidic conditions (e.g., gastric fluid), necessitating enteric-coated formulations for oral delivery .
-
Vehicle Interactions : Cremophor-based vehicles exacerbate Aβ deposition in preclinical models, complicating pharmacokinetic studies .
This compound’s chemical design leverages pro-drug activation and covalent caspase inhibition to achieve targeted anti-inflammatory effects. Its synthesis, metabolic pathways, and enzyme interaction data underscore its specificity for caspase-1/4, though off-target caspase-8/9 inhibition warrants further investigation .
Scientific Research Applications
Neurological Disorders
VX-765 has shown promise in treating neuroinflammatory conditions:
- Alzheimer's Disease : In mouse models, this compound reversed cognitive deficits and inflammation associated with Alzheimer's disease by inhibiting caspase-1 activity, leading to improved synaptic function and reduced amyloid-beta accumulation .
- Spinal Cord Injury : Research indicates that this compound administration post-injury can significantly reduce neuroinflammation, promote functional recovery, and improve outcomes by inhibiting macrophage infiltration and promoting anti-inflammatory pathways .
| Study Focus | Findings |
|---|---|
| Alzheimer’s Disease | Reversed cognitive deficits; reduced inflammation; improved synaptic function |
| Spinal Cord Injury | Decreased neuroinflammation; enhanced functional recovery |
Autoimmune Diseases
This compound has been investigated for its effects on autoimmune conditions:
- Collagen-Induced Arthritis : In preclinical studies, this compound significantly reduced clinical scores and synovitis in collagen-induced arthritis models, indicating its potential as a therapeutic agent for rheumatoid arthritis .
Inflammatory Diseases
The compound has also been explored for its role in various inflammatory diseases:
- NLRP3 Inflammasome Activation : this compound was found to suppress NLRP3 inflammasome assembly and activation, mitigating mitochondrial damage and promoting autophagy in macrophages. This suggests its utility in treating conditions characterized by excessive inflammation .
Preclinical Studies
Several studies have demonstrated the efficacy of this compound across different models:
Efficacy in Mouse Models
Research involving this compound has consistently shown its ability to modulate inflammatory responses:
- A study on spinal cord injury highlighted that this compound reduced macrophage infiltration and promoted M2 microglia differentiation, which is associated with tissue repair processes .
- In models of collagen-induced arthritis, prophylactic treatment with this compound decreased joint inflammation and prevented bone erosion .
Mechanism of Action
The compound exerts its effects by inhibiting caspase-1 and caspase-4, enzymes that play a crucial role in the inflammatory response. By blocking these enzymes, the compound prevents the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like interleukin 1β and interleukin 18 .
Comparison with Similar Compounds
Selectivity and Mechanism
Efficacy in Disease Models
Clinical Progress
Key Research Findings
This compound in AMI
This compound vs. z-WEHD-FMK in Inflammation
- This compound: Blocks NF-κB/MAPK pathways, normalizes synaptic proteins (e.g., synaptophysin) in AD .
- z-WEHD-FMK : Reduces atherosclerosis in apoE-deficient mice but lacks data in neurological diseases .
Data Tables
Q & A
What is the primary mechanism of action of VX-765, and how is it validated in preclinical models?
This compound is a selective, irreversible caspase-1 inhibitor with a Ki of 0.8 nM and IC₅₀ of 3.68 nM for human caspase-1. Its active metabolite, VRT-043198, inhibits interleukin-1β (IL-1β) and IL-18 processing. Validation involves:
- In vitro : Measuring caspase-1 activity via Western blot (pro-caspase-1 vs. cleaved caspase-1) in human umbilical mesenchymal stem cells (HUMSCs) under oxygen-glucose deprivation (OGD) .
- In vivo : Administering 50–100 mg/kg intraperitoneally (i.p.) in diabetic nephropathy (DN) or spinal cord injury (SCI) models, followed by renal function assays (creatinine clearance) or neurobehavioral tests (Basso Mouse Scale) .
How do experimental designs for evaluating this compound’s anti-inflammatory effects vary across disease models?
- Diabetic Nephropathy : Streptozotocin (STZ)-induced diabetic mice treated with this compound (100 mg/kg i.p. for 8 weeks) show reduced renal fibrosis (Masson’s trichrome staining) and NLRP3 inflammasome suppression .
- Spinal Cord Injury : T9 spinal cord contusion in mice + this compound (10 μM in vitro, 50 mg/kg i.p. post-injury) reduces IL-1β/IL-18 secretion and shifts macrophage polarization (M1→M2 via flow cytometry) .
- Atherosclerosis : ApoE⁻/⁻ mice fed a high-fat diet + this compound (10 μM in vitro) exhibit reduced vascular smooth muscle cell (VSMC) pyroptosis (TUNEL assay) and plaque stability (histopathology) .
What methodological approaches are used to resolve contradictions in this compound’s efficacy across studies?
Contradictions arise from model-specific variables (e.g., ischemia duration, dosing regimens):
- Cardioprotection : In myocardial infarction, this compound reduces infarct size by 45.8% in isolated rat hearts (40-min ischemia/120-min reperfusion) but requires prodrug activation by blood esterases. Conflicting results in buffer-perfused hearts are resolved by using VRT-043198 (active metabolite) directly .
- Neuroprotection : RNA-Seq of SCI mice treated with this compound reveals differential gene expression (e.g., downregulated Nlrp3, Casp1) versus contradictory apoptosis markers. Cross-validation via RT-qPCR and functional assays (e.g., synaptic protein markers BDNF, Synaptophysin) clarifies context-dependent effects .
How is transcriptomic profiling integrated to elucidate this compound’s impact on neuroinflammation?
RNA-Seq of injured spinal cords identifies 2,899 differentially expressed genes (DEGs) post-VX-765 treatment, including:
- Downregulated pathways : NLRP3 inflammasome, cytokine-cytokine receptor interaction, and HIF-1 signaling.
- Validation : RT-qPCR confirms reduced Casp1, IL-1β, and Lcn2 expression. Functional enrichment analysis (GO/KEGG) links DEGs to reduced microglial activation and axonal preservation .
What advanced models assess this compound’s synergy with other therapeutics?
- Myocardial Infarction : Combining this compound (16 mg/kg i.v.) with cangrelor (P2Y12 antagonist) reduces infarct size additively (82.8% → 45.8% in rats) via dual inhibition of caspase-1 and platelet aggregation .
- Epilepsy : Co-administration with dexamethasone (3 mg/kg s.c.) in chronic epileptic mice shows enhanced suppression of spontaneous seizures (EEG monitoring) .
How is this compound’s effect on proteinopathies (e.g., α-synuclein) quantified in neurodegenerative models?
- Multiple System Atrophy (MSA) : PLP-SYN transgenic mice treated with this compound (11 weeks) show:
- Alzheimer’s : this compound decreases β-amyloid deposits in ipsilateral hippocampi post-stroke (Thioflavin-S staining) and restores synaptic proteins (PSD95, GAP43) .
What pharmacokinetic considerations are critical for in vivo dosing?
- Prodrug Activation : this compound requires esterase conversion to VRT-043198. Delayed efficacy in buffer-perfused hearts is mitigated by pre-ischemic dosing (30 min prior) to allow metabolic activation .
- Blood-Brain Barrier Penetration : Confirmed in neuroinflammation models (e.g., 50 mg/kg i.p. in SCI mice reduces IL-1β in cerebrospinal fluid) .
How are conflicting results in caspase-1-dependent apoptosis addressed?
- Cell-Type Specificity : In TBI models, this compound inhibits pyroptosis (caspase-1-driven) but not apoptosis (caspase-3-driven). Dual inhibition requires combinatorial therapies (e.g., Z-VAD-FMK for pan-caspase blockade) .
- Dose Optimization : CCK-8 assays confirm no neurotoxicity at ≤10 μM in primary neurons, ensuring caspase-1 specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
